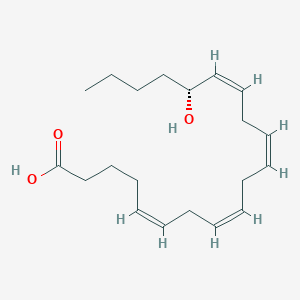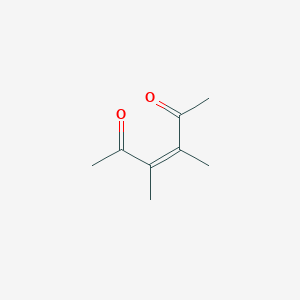
(Z)-3,4-dimethylhex-3-ene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3,4-dimethylhex-3-ene-2,5-dione, also known as DMHD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHD is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
(Z)-3,4-dimethylhex-3-ene-2,5-dione is known to act as a Michael acceptor, reacting with nucleophiles such as amines, thiols, and alcohols. It can also undergo Diels-Alder reactions with dienes. These reactions can be used to create various complex organic molecules.
Biochemical and Physiological Effects:
(Z)-3,4-dimethylhex-3-ene-2,5-dione has been shown to have various biochemical and physiological effects. It has been found to exhibit cytotoxic activity against cancer cells and has been studied as a potential anti-cancer agent. (Z)-3,4-dimethylhex-3-ene-2,5-dione has also been found to exhibit anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
(Z)-3,4-dimethylhex-3-ene-2,5-dione has several advantages for lab experiments, including its high reactivity and selectivity. It is also relatively easy to synthesize and handle. However, (Z)-3,4-dimethylhex-3-ene-2,5-dione can be unstable and difficult to store, and its reactivity can make it challenging to handle in some experiments.
Future Directions
There are several future directions for research on (Z)-3,4-dimethylhex-3-ene-2,5-dione. One potential area of study is the development of new synthetic methods for (Z)-3,4-dimethylhex-3-ene-2,5-dione that are more efficient and cost-effective. Another area of study is the use of (Z)-3,4-dimethylhex-3-ene-2,5-dione in the development of new anti-cancer agents. Additionally, (Z)-3,4-dimethylhex-3-ene-2,5-dione could be used as a starting material for the synthesis of new materials with unique properties.
Synthesis Methods
(Z)-3,4-dimethylhex-3-ene-2,5-dione can be synthesized through various methods, including the reaction of 2,4-pentanedione with 3,3-dimethyl-1-butene in the presence of a base. Another method involves the reaction of 2,4-pentanedione with 3,3-dimethyl-1-butanol in the presence of a catalyst.
Scientific Research Applications
(Z)-3,4-dimethylhex-3-ene-2,5-dione has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medical research. (Z)-3,4-dimethylhex-3-ene-2,5-dione is commonly used as a reagent in organic synthesis to create complex organic molecules. It has also been used in the preparation of metal complexes and as a ligand in catalytic reactions.
properties
CAS RN |
187830-21-3 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(Z)-3,4-dimethylhex-3-ene-2,5-dione |
InChI |
InChI=1S/C8H12O2/c1-5(7(3)9)6(2)8(4)10/h1-4H3/b6-5- |
InChI Key |
XBKXIJHVBOOZSF-WAYWQWQTSA-N |
Isomeric SMILES |
C/C(=C(\C)/C(=O)C)/C(=O)C |
SMILES |
CC(=C(C)C(=O)C)C(=O)C |
Canonical SMILES |
CC(=C(C)C(=O)C)C(=O)C |
synonyms |
3-Hexene-2,5-dione, 3,4-dimethyl-, (3Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




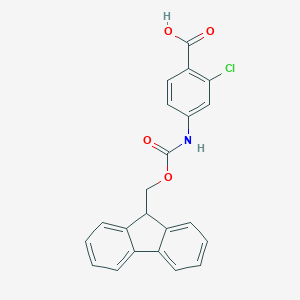

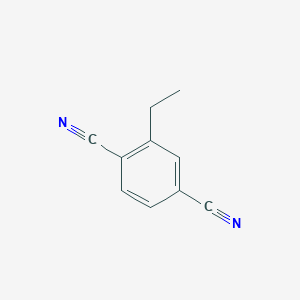
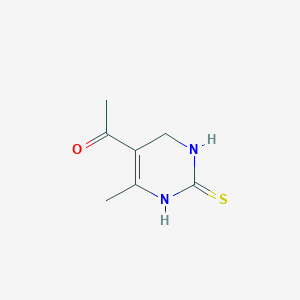

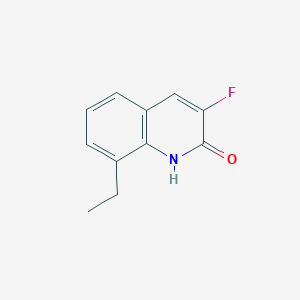
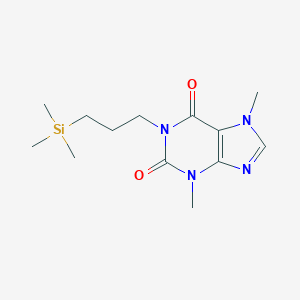

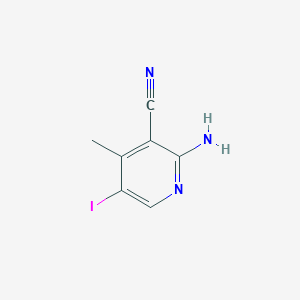
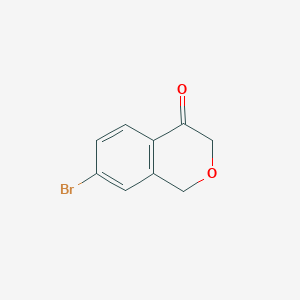
![1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one](/img/structure/B62292.png)

